molecular formula C2H6O4S<br>(CH3O)2SO2<br>C2H6O4S B139945 Dimethyl sulfate CAS No. 77-78-1

Dimethyl sulfate

Cat. No.: B139945
CAS No.: 77-78-1
M. Wt: 126.13 g/mol
InChI Key: VAYGXNSJCAHWJZ-UHFFFAOYSA-N
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Description

Dimethyl sulfate is a chemical compound with the formula (CH₃O)₂SO₂. It is the diester of methanol and sulfuric acid, often written as (CH₃)₂SO₄. This compound is a colorless, oily liquid with a faint onion-like odor. It is primarily used as a methylating agent in organic synthesis. Due to its strong alkylating properties, it is highly toxic and poses significant health hazards upon exposure .

Mechanism of Action

Target of Action

Dimethyl sulfate (DMS) is primarily used as a methylating agent in organic synthesis . It targets a variety of organic compounds, including phenols, amines, and thiols . The primary role of these targets is to undergo methylation, a process where a methyl group is transferred from this compound to the target molecule .

Mode of Action

This compound interacts with its targets through a process known as methylation . In this process, one methyl group from this compound is transferred more quickly than the second . The transfer of the methyl group is assumed to occur via an SN2 reaction . This reaction changes the chemical structure of the target molecule, which can alter its properties and functions.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the methylation of organic compounds . Methylation can significantly alter the properties of a molecule, affecting its reactivity, solubility, and biological interactions. The downstream effects of these changes can be diverse, depending on the specific molecule that has been methylated.

Pharmacokinetics

It’s known that this compound is slightly soluble in water and decomposes by water to give sulfuric acid with the evolution of heat . It’s also known to be a volatile substance, capable of producing a lethal concentration in air by evaporation at 20°C .

Result of Action

The primary result of this compound’s action is the methylation of target molecules . This can lead to significant changes in the properties and functions of these molecules. It’s important to note that this compound is highly toxic and can cause severe health effects, including damage to the respiratory tract and potential carcinogenic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as it can produce a lethal concentration in air by evaporation at 20°C . Additionally, its stability and efficacy can be influenced by its interaction with water, as it decomposes in water to produce sulfuric acid .

Biochemical Analysis

Biochemical Properties

Dimethyl sulfate is a reagent for the methylation of phenols, amines, and thiols . One methyl group is transferred more quickly than the second . The methyl transfer is assumed to occur via an SN2 reaction . Compared to other methylating agents, this compound is preferred by the industry because of its low cost and high reactivity .

Cellular Effects

This compound is highly toxic and can cause severe damage to cells . It can be readily absorbed leading to poisoning or death through the skin or mucous membranes of the respiratory tract . The autopsy of a man who died accidentally from this compound poisoning revealed erosions and ulcers in the respiratory tract, as well as massive congestion, necrosis, edema, and pseudomembrane formation on the mucous layer of the trachea and main bronchi . Histopathological examination confirmed extensive pulmonary edema, multifocal hemorrhages, whole-cell swelling in the brain, as well as disintegration of the neuronal cell .

Molecular Mechanism

This compound is a reagent for the methylation of phenols, amines, and thiols . One methyl group is transferred more quickly than the second . The methyl transfer is assumed to occur via an SN2 reaction . This compound is preferred by the industry because of its low cost and high reactivity .

Temporal Effects in Laboratory Settings

This compound is extremely hazardous because of its lack of warning properties and delayed toxic effects . After initial exposure, symptoms may not appear immediately, allowing potentially fatal exposures to occur prior to the development of any warning symptoms .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that this compound is extremely toxic. Lethal concentrations as low as 97 ppm/10 min have been reported in humans , and similar effects are likely in animal models.

Metabolic Pathways

This compound is initially biodegraded by cleavage into dimethyl sulfide (DMS) and acrylate or by demethylation to 3-methylmercaptopropionate (MMPA) . Demethylation of MMPA produces 3-mercaptopropionate (MPA) which is catabolized with the elimination of H2S to leave acrylate .

Transport and Distribution

It is known that this compound can be readily absorbed through the skin, mucous membranes, and gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl sulfate can be synthesized through several methods:

    This method involves the reaction of methanol with sulfuric acid to produce this compound and water:

    Esterification of Methanol with Sulfuric Acid: 2CH3OH+H2SO4(CH3)2SO4+2H2O2 \text{CH}_3\text{OH} + \text{H}_2\text{SO}_4 \rightarrow (\text{CH}_3)_2\text{SO}_4 + 2 \text{H}_2\text{O} 2CH3​OH+H2​SO4​→(CH3​)2​SO4​+2H2​O

    This industrial method involves the continuous reaction of dimethyl ether with sulfur trioxide to produce this compound:

    Reaction of Dimethyl Ether with Sulfur Trioxide: (CH3)2O+SO3(CH3)2SO4(\text{CH}_3)_2\text{O} + \text{SO}_3 \rightarrow (\text{CH}_3)_2\text{SO}_4 (CH3​)2​O+SO3​→(CH3​)2​SO4​

Industrial Production Methods: The industrial production of this compound typically employs the reaction of dimethyl ether with sulfur trioxide. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Dimethyl sulfate undergoes various chemical reactions, primarily due to its strong methylating properties:

    this compound is widely used in nucleophilic substitution reactions (S_N2 mechanism) to methylate phenols, amines, and thiols. For example, the methylation of phenol:

    Substitution Reactions: C6H5OH+(CH3)2SO4C6H5OCH3+H2SO4\text{C}_6\text{H}_5\text{OH} + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{OCH}_3 + \text{H}_2\text{SO}_4 C6​H5​OH+(CH3​)2​SO4​→C6​H5​OCH3​+H2​SO4​

    this compound reacts with water to produce methanol and sulfuric acid:

    Hydrolysis: (CH3)2SO4+H2O2CH3OH+H2SO4(\text{CH}_3)_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow 2 \text{CH}_3\text{OH} + \text{H}_2\text{SO}_4 (CH3​)2​SO4​+H2​O→2CH3​OH+H2​SO4​

Common Reagents and Conditions:

    Reagents: Phenols, amines, thiols, and water.

    Conditions: Reactions are typically carried out under controlled temperatures and in the presence of a base to neutralize the acidic by-products.

Major Products:

Scientific Research Applications

Dimethyl sulfate has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a methylating agent in organic synthesis to introduce methyl groups into various substrates.

    Biology: this compound is used in DNA sequencing techniques to modify guanine residues, facilitating the study of DNA structure and function.

    Medicine: It has been investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: this compound is employed in the production of dyes, perfumes, and other industrial chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

dimethyl sulfate
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InChI

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3
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InChI Key

VAYGXNSJCAHWJZ-UHFFFAOYSA-N
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Canonical SMILES

COS(=O)(=O)OC
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Molecular Formula

C2H6O4S, Array
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DSSTOX Substance ID

DTXSID5024055
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Molecular Weight

126.13 g/mol
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Physical Description

Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor.
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Boiling Point

About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes)
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Flash Point

182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c.
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Solubility

3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3%
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Density

1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33
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Vapor Density

4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4
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Vapor Pressure

0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg
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Mechanism of Action

Pathogenesis ... may be explained by substance's alkylating properties and fact that it hydrolyzes to form sulfuric acid and methyl alcohol which enter bloodstream. ... /in/ animal experimentation ... methyl alcohol was found in blood and viscera., Methylazoxymethanol (MAM) and dimethyl sulfate (DMS) are mutagens whose genetic effects can be ascribed to the methylation of DNA. While both methylate the N7 position of guanine heavily, only MAM strongly methylates the O(6) position of guanine. ... The relative effectiveness and specificity of MAM and DMS in bacterial assays /were evaluated/ for the induction of point mutations and the formation of chromosomal duplications by genetic recombination. Salmonella typhimurium strain TS1121 was used to measure the formation of genetic duplications on the basis of the aroC321 allele and mutations by reversion of the hisG46 allele. Specific base pair substitutions and frameshift mutations were measured in a reversion assay based on lacZ alleles of Escherichia coli. The results show MAM to be the more potent mutagen and DMS the stronger recombinagen in the Salmonella assay. In the lacZ assay DMS induced several classes of base pair substitutions (GC to AT transitions, GC to TA transversions and AT to TA transversions), as well as lower frequencies of +1, -1 and -2 frameshift mutations. The activity of MAM as a base pair substitution mutagen was more specific than that of DMS, inducing only GC to AT transitions. It also induced +G, -G, -A and -CG frameshift mutations, though more weakly than it induced GC to AT transitions. Long known as a base pair substitution mutagen, the induction of frameshifts by MAM was unexpected. ....
Record name DIMETHYL SULFATE
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Impurities

... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether.
Record name DIMETHYL SULFATE
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Color/Form

Colorless oily liquid

CAS No.

77-78-1
Record name DIMETHYL SULFATE
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Melting Point

-25.15 °F (EPA, 1998), -27 °C, -32 °C, -25 °F
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Synthesis routes and methods I

Procedure details

This methyl ester was previously made by fusion of anisole and 2-furoic acid followed by esterification of the acid intermediate, J. Amer. Chem. Soc., Vol. 69, 2261 (1947). Methyl esters of methoxy carboxylic acids were prepared by methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate in the presence of potassium carbonate as base, using acetone as the solvent, Houben-Weyl, Methoden der Organischen Chemie., Vol. 8, 542-3 (1952). Methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in aqueous sodium or potassium hydroxide produced mainly methyl-2-methoxy-1-naphthalenecarboxylate, Chemische Berichte, Vol. 37, 3658-61 (1904). In aqueous solutions, at pH 4-6.5, methylation of hydroxy napthoic acids with dimethyl sulfate produced the methyl esters of the hydroxy naphthoic acids.
[Compound]
Name
aromatic hydroxy carboxylic acids
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methyl ester
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Synthesis routes and methods II

Procedure details

An addition product of dimethyl sulfate and dimethylformamide is prepared according to the method of Example 3. To 0.5 mole of this product is added a mixture of 59 grams (0.25 mole) of sodium 2-acrylamido-2-methylpropanesulfonate, 0.1 gram of p-methoxyphenol and 500 ml. of benzene. The mixture is heated under reflux, with stirring, for three hours, after which the benzene is evaporated under vacuum. The remaining solid is recrystallized from a benzene-cyclohexane mixture to yield the desired methyl 2-acrylamido-2-methylpropanesulfonate.
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59 g
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0.1 g
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Synthesis routes and methods III

Procedure details

Preparation of 9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate, wherein trifluoromethanesulfonate and triflate are synonymous and R1 was n-butyl, R2 was methyl, X- was CF3 (CF2)nSO3-, and n was 0. A solution of 25.0 g (129 millimoles (mM)) of anthrone, 32.5 g (24.4 milliliters (mL), 257 mM) of dimethylsulfate, and 0.5 g of benzyl triethylammonium chloride was prepared in 250 mL of dichloromethane and 100 mL of water. Next, 80 g (1 M) of 50% sodium hydroxide was dripped into this solution with rapid stirring. GC analysis of the reaction immediately after the addition determined essentially complete conversion to 9-methoxyanthracene. After stirring for 1 hour the water layer was discarded, the organic layer washed with 5% aqueous HCl, then saturated sodium bicarbonate, dried with magnesium sulfate, then evaporated to give a faintly yellow solid. The solid was then recrystallized from heptane to give 9-methoxyanthracene.
Quantity
0.5 g
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Reaction Step One
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250 mL
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solvent
Reaction Step One
Name
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100 mL
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9-anthryl n-butyl methyl sulfonium trifluoromethanesulfonate
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CF3 (CF2)nSO3-
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80 g
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Synthesis routes and methods IV

Procedure details

The reaction proceeds according to the following reaction scheme: ##STR5##299 g of an aqueous solution which contains 15.6 g (81 mmol) of 3-hydroxy-2,4,5-trifluorobenzoic acid (B) are initially introduced into a glass flask with stirring and are treated with 10 g of xylene instead of the water-insoluble trialkylamine or amine mixture. A 30% strength by weight aqueous hydrochloric acid is added up to a pH of 7 and the pH is checked by means of a calibrated pH electrode which dips into the aqueous phase. A total of 156.8 g (1.41 mol) of dimethyl sulfate are then added dropwise at a temperature of 40° C. over a period of 3.5 hours and the pH is kept constant at 7 by addition of a total of 46.6 g of a 10% strength by weight aqueous sodium hydroxide solution. Despite a considerable excess of dimethyl sulfate, the dimethylated product, namely methyl 3-methoxy-2,4,5-trifluorobenzoate, is only formed in small amounts.3-Hydroxy-2,4,5-trifluorobenzoic acid (B) corresponding to a yield of 8.6%,methyl 3-hydroxy-2,4,5-trifluorobenzoate corresponding to a yield of 67% and methyl 3-methoxy-2,4,5-trifluorobenzoate (C) corresponding to a yield of only 8.7% are found, in each case based on 3-hydroxy-2,4,5-trifluorobenzoic acid employed.
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Name
aqueous solution
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299 g
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reactant
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15.6 g
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156.8 g
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amine
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10 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl sulfate
Reactant of Route 2
Dimethyl sulfate
Reactant of Route 3
Reactant of Route 3
Dimethyl sulfate
Reactant of Route 4
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Dimethyl sulfate
Reactant of Route 5
Reactant of Route 5
Dimethyl sulfate
Reactant of Route 6
Dimethyl sulfate

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